4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide
Description
4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a benzamide moiety. The pyrido[1,2-a]pyrimidine scaffold is characterized by a bicyclic system with nitrogen atoms at strategic positions, enabling diverse biological interactions . The compound’s structure includes:
- 7-methyl substitution on the pyrido[1,2-a]pyrimidine core.
- 4-methylbenzamide group attached at the 3-position of the core.
This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and hydrogen-bonding capacity, which influence its biological activity and pharmacokinetic profile .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-methyl-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)16(21)19-14-9-18-15-8-5-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) |
InChI Key |
FNIMDNXJFUZESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC(=CN3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Pyrido[1,2-a]pyrimidine Derivatives
Key Observations:
- Substituent Effects : Halogenation (e.g., iodine, fluorine) enhances biological activity via increased binding affinity to hydrophobic enzyme pockets . The trifluoromethyl group in further modifies electronic distribution, improving target selectivity.
- Core Modifications : Replacement of benzamide with thiophene (as in ) alters solubility and reactivity, shifting biological applications from anticancer to antimicrobial.
Comparison with Heterocyclic Analogues
Table 2: Cross-Class Heterocyclic Compounds
| Compound Class | Core Structure | Key Features | Biological Activity | References |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | Imidazo[1,2-a]pyridine core | Thiophene or methylphenyl substituents | Anti-inflammatory, anticancer | |
| Pyrido[2,3-d]pyrimidine Derivatives | Pyrido[2,3-d]pyrimidine core | Ethoxybenzamide substituents | Antiviral, enzyme modulation | |
| Triazolo-Pyridazine Derivatives | Triazolo-pyridazine core | Propanoyl-amino linkage | Antimicrobial, antitumor |
Key Observations:
- Core Flexibility : Pyrido[1,2-a]pyrimidine derivatives exhibit broader anticancer activity compared to imidazo[1,2-a]pyridines, which are more specialized in anti-inflammatory pathways .
- Functional Group Impact : Ethoxybenzamide in pyrido[2,3-d]pyrimidines () improves solubility but reduces membrane permeability compared to methylbenzamide in the target compound.
Mechanistic and Pharmacological Comparisons
- Target Selectivity: The 7-methyl group on the pyrido[1,2-a]pyrimidine core in the target compound enhances steric interactions with kinase active sites, a feature absent in non-methylated analogues .
- Metabolic Stability : Fluorinated and trifluoromethylated derivatives (e.g., ) resist oxidative metabolism better than the methylbenzamide variant, prolonging half-life.
- Toxicity Profile: Thiophene-containing analogues () show lower cytotoxicity in normal cells compared to halogenated derivatives, suggesting safer therapeutic windows.
Biological Activity
4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- CAS Number : 1395493-36-3
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 1395493-36-3 |
Anticancer Properties
Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain pyrido[3,4-d]pyrimidines demonstrated IC values as low as 0.11 µM against CXCR2, a target associated with cancer metastasis .
Case Study: Inhibition of Histone Lysine Demethylase
A specific investigation into the inhibition of histone lysine demethylase by pyrido[3,4-d]pyrimidines showed promising results. The compound exhibited potent inhibition, suggesting a potential role in epigenetic regulation in cancer therapy .
Antimicrobial Activity
Pyrido[1,2-a]pyrimidine derivatives have also been explored for their antimicrobial properties. In silico studies have suggested that these compounds may act against Staphylococcus aureus by inhibiting specific bacterial genes .
The mechanism of action for 4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide involves interaction with specific molecular targets that modulate cellular pathways associated with proliferation and apoptosis. For example, the compound may inhibit receptor tyrosine kinases involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives. Modifications at specific positions on the pyridine and pyrimidine rings can significantly alter potency and selectivity.
Table 2: SAR Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
